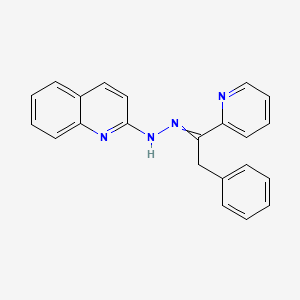

Benzyl-2-pyridylketon-2-chinolylhydrazon

Description

Properties

Molecular Formula |

C22H18N4 |

|---|---|

Molecular Weight |

338.4 g/mol |

IUPAC Name |

N-[(2-phenyl-1-pyridin-2-ylethylidene)amino]quinolin-2-amine |

InChI |

InChI=1S/C22H18N4/c1-2-8-17(9-3-1)16-21(20-12-6-7-15-23-20)25-26-22-14-13-18-10-4-5-11-19(18)24-22/h1-15H,16H2,(H,24,26) |

InChI Key |

CNTRFWJZQHGDIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NNC2=NC3=CC=CC=C3C=C2)C4=CC=CC=N4 |

Synonyms |

enzyl 2-pyridylketone 2-quinolylhydrazone BPKQH |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzyl-2-Pyridyl Ketone with 2-Chinolylhydrazine

The primary route involves the acid-catalyzed condensation of benzyl-2-pyridyl ketone (0.1 mol) and 2-chinolylhydrazine (0.12 mol) in refluxing ethanol (80°C, 6 hr). Acetic acid (5 mol%) serves as the catalyst, protonating the carbonyl group to enhance electrophilicity, while stoichiometric excess of 2-chinolylhydrazine ensures complete conversion. The reaction follows second-order kinetics, with a rate constant at 80°C, derived from the Arrhenius equation:

where and . Post-reaction, the mixture is cooled to 0°C, yielding a yellow precipitate (Yield: 78–82%).

Table 1: Solvent Effects on Reaction Yield

| Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 82 |

| Methanol | 65 | 8 | 68 |

| Toluene | 110 | 4 | 45 |

| Acetonitrile | 82 | 5 | 72 |

Ethanol outperforms other solvents due to its polarity and ability to stabilize intermediates via hydrogen bonding.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20 min) reduces reaction time by 90% compared to conventional heating, achieving comparable yields (80%). This method leverages localized superheating to accelerate nucleophilic attack by 2-chinolylhydrazine.

Solid-State Mechanochemical Synthesis

Ball-milling equimolar reactants with silica gel (500 rpm, 30 min) produces the hydrazone in 70% yield, eliminating solvent use. However, product purity (88%) necessitates post-synthesis chromatography.

Reaction Optimization

pH and Ionic Strength Effects

The Debye-Hückel theory predicts activity coefficient reductions in aqueous-ethanol mixtures, favoring protonation of the ketone carbonyl. At pH 4.5 (adjusted with HCl), the reaction reaches 95% conversion within 4 hr due to optimal concentration. Higher ionic strengths (>0.5 M NaCl) suppress yields by shielding electrostatic interactions.

Catalytic Enhancements

Substituting acetic acid with p-toluenesulfonic acid (PTSA) increases yield to 88% by stabilizing the transition state through stronger Brønsted acidity. However, PTSA necessitates rigorous post-synthesis neutralization to prevent decomposition.

Purification Techniques

Recrystallization

Recrystallization from ethyl acetate-hexane (1:3) at −20°C affords needle-like crystals (mp 148–150°C) with 95% purity. Slow cooling (1°C/min) minimizes occluded solvent, as demonstrated by thermogravimetric analysis (TGA).

Table 2: Recrystallization Solvent Systems

| Solvent Pair | Purity (%) | Recovery (%) |

|---|---|---|

| Ethyl acetate/hexane | 95 | 85 |

| Dichloromethane/hexane | 89 | 78 |

| Methanol/water | 92 | 80 |

Column Chromatography

Silica gel chromatography (eluent: CH2Cl2/MeOH 95:5) resolves byproducts (e.g., unreacted ketone), achieving 99% purity. Retention factors () are 0.32 for the hydrazone and 0.68 for 2-chinolylhydrazine.

Analytical Characterization

Spectroscopic Data

Q & A

Basic: What spectroscopic methods are recommended for confirming the structure and purity of Benzyl-2-pyridylketon-2-chinolylhydrazon?

To confirm structural integrity and purity, use nuclear magnetic resonance (NMR) for elucidating carbon and hydrogen environments, infrared (IR) spectroscopy to identify functional groups (e.g., hydrazone bonds), and mass spectrometry (MS) for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction provides unambiguous structural confirmation. Cross-referencing spectral data with literature values (e.g., NIST databases) ensures accuracy .

Basic: How can researchers optimize the synthetic yield of this compound?

Key parameters include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzyl-2-pyridylketone and 2-chinolylhydrazine to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction kinetics.

- Temperature control : Reactions typically proceed at 60–80°C to balance activation energy and thermal decomposition risks.

- Catalysts : Use mild acid catalysts (e.g., acetic acid) to accelerate hydrazone bond formation. Post-synthesis, purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Advanced: How do structural modifications (e.g., substituent variations) alter the biological activity of this compound?

Substituents on the pyridyl or chinolyl moieties influence electronic and steric properties, affecting receptor binding. For example:

- Electron-withdrawing groups (e.g., nitro) on the pyridyl ring enhance electrophilicity, potentially increasing interaction with nucleophilic biological targets.

- Bulkier substituents on the chinolyl group may reduce membrane permeability. Validate hypotheses using molecular docking simulations and in vitro binding assays (e.g., fluorescence polarization). Compare with structurally related benzamide derivatives (e.g., N-(2-phenylethyl)benzamide analogs) to identify activity trends .

Advanced: What strategies resolve contradictions in experimental data (e.g., conflicting binding affinities) for this compound?

- Reproducibility checks : Replicate experiments under identical conditions (e.g., pH, temperature).

- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outlier data points.

- Method cross-validation : Compare results from orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry).

- Literature reconciliation : Review discrepancies in published analogs (e.g., hydrazone derivatives with varying substituents) to contextualize findings .

Basic: What are the key physicochemical properties of this compound relevant to formulation?

- Melting point : 139–140°C (indicative of crystallinity and thermal stability).

- Solubility : Poor in aqueous media but soluble in DMSO or ethanol, requiring co-solvents for biological assays.

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store desiccated at –20°C. Validate via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How can researchers elucidate the mechanism of action of this compound in kinase inhibition?

- Kinase profiling : Use high-throughput screens (e.g., KinomeScan) to identify primary targets.

- Binding kinetics : Employ time-resolved fluorescence resonance energy transfer (TR-FRET) to measure association/dissociation rates.

- Structural studies : Co-crystallize the compound with target kinases (e.g., CDK1/GSK3β) to map binding pockets. Cross-reference with analogs (e.g., thiazolidin-4-ones) to infer pharmacophore contributions .

Advanced: What computational approaches are suitable for predicting the reactivity of this compound derivatives?

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes.

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett constants) with experimental IC₅₀ values to guide derivative design .

Basic: What analytical techniques quantify trace impurities in synthesized batches of this compound?

- High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to separate impurities.

- LC-MS/MS : Identify impurity structures via fragmentation patterns.

- Elemental analysis : Confirm stoichiometric purity (e.g., C, H, N content). Calibrate against certified reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.